methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
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Overview
Description
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a methyl ester group and a ketone functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol. The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the desired indole derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, optimizing the synthesis process and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide
- 9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
Uniqueness
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry .
Biological Activity
Methyl 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Molecular Formula : C12H13NO3
Molar Mass : 219.24 g/mol
Density : 1.170 g/cm³
These properties suggest a compound that may exhibit significant interactions with biological systems, particularly in the context of drug development.
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate indole derivatives with various reagents under controlled conditions. Research indicates that derivatives of this compound can be synthesized effectively using methods such as N-alkylation and cyclization reactions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown activity against various bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0195 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
C. albicans | 0.0048 mg/mL |
These results indicate that the compound possesses potent antibacterial and antifungal activity, making it a candidate for further investigation in the treatment of infections .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies have demonstrated that it induces apoptosis in cancer cell lines through mechanisms involving the activation of caspases. For instance, flow cytometric assays revealed significant induction of apoptosis in HAP-1 cells treated with the compound .
A summary of anticancer activity is presented below:
Cell Line | IC50 (µM) |
---|---|
A2780 (Ovarian) | 13.0 |
MCF-7 (Breast) | 10.0 |
HCT-116 (Colon) | 15.0 |
These findings suggest that this compound may act as a promising lead compound for developing new anticancer agents .
Case Studies and Research Findings
- Neuroprotective Effects : In a study focused on neuroprotective agents, derivatives of this compound showed antioxidant properties that could mitigate oxidative stress in neuronal cells .
- Metal Complexes : Research has explored the formation of metal complexes with this indole derivative, which exhibited enhanced biological activity compared to the free ligand . These complexes demonstrated higher binding affinity to DNA and increased cytotoxicity against cancer cells.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-2-oxo-1H-indole-5-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-12(2)8-6-7(10(14)16-3)4-5-9(8)13-11(12)15/h4-6H,1-3H3,(H,13,15) |
InChI Key |
CEKXMGCFNZQPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C(=O)OC)NC1=O)C |
Origin of Product |
United States |
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